molecular formula C21H23NO9S2 B229243 1,3-benzothiazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

1,3-benzothiazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Cat. No. B229243
M. Wt: 497.5 g/mol
InChI Key: RBALNWWQAAOZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzothiazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, commonly known as BTTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thio-glycoside derivative of benzothiazole, and it has been synthesized using various methods. In

Scientific Research Applications

BTTH has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BTTH has been reported to exhibit anticancer, antiviral, and antimicrobial activities. In biochemistry, BTTH has been used as a probe to study the mechanism of action of various enzymes, such as glycosidases and hydrolases. In materials science, BTTH has been used as a building block to synthesize various functional materials, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of BTTH is not fully understood, but it is believed to involve the inhibition of various enzymes, such as glycosidases and hydrolases. BTTH has been reported to bind to the active site of these enzymes, thereby preventing their catalytic activity. This inhibition of enzyme activity may lead to the disruption of various cellular processes, such as glycosylation and protein degradation.
Biochemical and Physiological Effects:
BTTH has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that BTTH can inhibit the growth of various cancer cell lines, such as HeLa and MCF-7. BTTH has also been reported to exhibit antiviral activity against various viruses, such as HIV-1 and HSV-1. In addition, BTTH has been shown to inhibit the activity of various enzymes, such as β-glucosidase and β-galactosidase, which are involved in the degradation of carbohydrates.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTTH in lab experiments is its high purity and stability. BTTH can be synthesized in good yields and high purity, which makes it ideal for use in various experiments. Another advantage is its versatility, as it can be used in various fields, such as medicinal chemistry, biochemistry, and materials science. However, one of the limitations of using BTTH in lab experiments is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on BTTH. One direction is to study its potential applications in drug discovery, particularly in the development of new anticancer and antiviral agents. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and proteins. Additionally, research could focus on the development of new synthetic methods for BTTH, which could lead to more efficient and cost-effective synthesis of this compound. Finally, research could explore the use of BTTH in the development of new functional materials, such as fluorescent dyes and sensors.
Conclusion:
In conclusion, 1,3-benzothiazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside (BTTH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTTH can be synthesized using various methods, and it has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. BTTH has been reported to exhibit various biochemical and physiological effects, and it has advantages and limitations for use in lab experiments. Finally, there are several future directions for research on BTTH, which could lead to the development of new drugs and materials.

Synthesis Methods

BTTH can be synthesized using various methods, including the reaction of 2-aminothiophenol with 2,3,4,6-tetra-O-acetyl-1-chlorohexopyranose in the presence of a base, such as triethylamine. Another method involves the reaction of 2-aminothiophenol with 2,3,4,6-tetra-O-acetyl-1-thiohexopyranose in the presence of a catalyst, such as silver carbonate. These methods have been reported to yield BTTH in good yields and high purity.

properties

Molecular Formula

C21H23NO9S2

Molecular Weight

497.5 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-(1,3-benzothiazol-2-ylsulfanyl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H23NO9S2/c1-10(23)27-9-15-17(28-11(2)24)18(29-12(3)25)19(30-13(4)26)20(31-15)33-21-22-14-7-5-6-8-16(14)32-21/h5-8,15,17-20H,9H2,1-4H3

InChI Key

RBALNWWQAAOZFJ-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=NC3=CC=CC=C3S2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=NC3=CC=CC=C3S2)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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